![molecular formula C29H19NO7 B2529367 N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-N-(furan-2-ylcarbonyl)furan-2-carboxamide CAS No. 890010-71-6](/img/structure/B2529367.png)
N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-N-(furan-2-ylcarbonyl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-N-(furan-2-ylcarbonyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C29H19NO7 and its molecular weight is 493.471. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-N-(furan-2-ylcarbonyl)furan-2-carboxamide is a complex organic compound characterized by its unique structural features, which include chromene, benzofuran, and furan moieties. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research.
Structural Overview
The compound's structure can be summarized as follows:
Component | Description |
---|---|
Chromene Moiety | Bicyclic structure known for various biological activities, including anti-inflammatory properties. |
Benzofuran Segment | Contributes to the compound's aromatic character and potential bioactivity. |
Furan and Carboxamide Groups | Enhance solubility and may facilitate interactions with biological targets. |
1. Anticancer Properties
Research indicates that compounds featuring chromene and benzofuran structures exhibit significant antiproliferative activities against various cancer cell lines. For instance, studies have shown that derivatives of benzofuran can effectively inhibit the growth of HeLa (cervical cancer), MDA-MB-231 (breast cancer), and A549 (lung cancer) cells. The IC50 values for these compounds often fall within the low micromolar range, indicating potent activity.
Table 1: Antiproliferative Activity of Related Compounds
Compound | Cell Line | IC50 (nM) |
---|---|---|
CA-4 | HeLa | 4.6 ± 0.1 |
MDA-MB-231 | 180 ± 50 | |
A549 | 3100 ± 100 | |
HT-29 | 370 ± 100 |
The presence of specific functional groups, such as methoxy or carbonyl substituents, has been shown to influence the potency of these compounds significantly. For example, the removal of a methoxy group from certain derivatives resulted in a loss of activity, highlighting the importance of structural integrity in maintaining biological efficacy .
2. Inhibition of Histone Deacetylases (HDAC)
Another notable biological activity is the inhibition of histone deacetylases (HDACs), which are critical in regulating gene expression and are often implicated in cancer progression. Certain derivatives demonstrated moderate HDAC inhibitory activity, with residual activity ranging from 40% to 75%. Compounds exhibiting this activity also resulted in increased levels of acetylated histones, suggesting their potential as therapeutic agents in cancer treatment .
Case Studies
Several studies have focused on the synthesis and evaluation of related compounds:
- Synthesis and Evaluation : A study synthesized a series of benzofuran-based compounds and evaluated their antiproliferative activities against multiple cancer cell lines. The findings indicated that structural modifications significantly impacted their bioactivity, with certain derivatives showing enhanced potency compared to established anticancer drugs.
- Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinities of these compounds with various biological macromolecules, providing insights into their mechanisms of action and potential therapeutic applications.
Propriétés
IUPAC Name |
N-[2-(6-ethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]-N-(furan-2-carbonyl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H19NO7/c1-2-17-11-12-22-19(15-17)20(16-25(31)36-22)27-26(18-7-3-4-8-21(18)37-27)30(28(32)23-9-5-13-34-23)29(33)24-10-6-14-35-24/h3-16H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWTQSXLORHGJIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=O)C=C2C3=C(C4=CC=CC=C4O3)N(C(=O)C5=CC=CO5)C(=O)C6=CC=CO6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H19NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.